N-(2-Ethoxyphenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
N-(2-Ethoxyphenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound that belongs to the family of tropane alkaloids. This compound features a bicyclic structure with a nitrogen atom, making it a significant subject of study in organic chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyphenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of chiral starting materials or achiral tropinone derivatives . One common approach involves the stereoselective formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes and continuous flow chemistry can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxyphenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons .
Scientific Research Applications
N-(2-Ethoxyphenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Ethoxyphenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biological pathways, leading to its observed effects . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tropane alkaloids, such as:
Cocaine: Known for its stimulant effects and potential for abuse.
Atropine: Used medically to treat certain types of nerve agent and pesticide poisonings.
Scopolamine: Used to treat motion sickness and postoperative nausea.
Uniqueness
N-(2-Ethoxyphenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its specific structural features, such as the presence of a fluorine atom and an ethoxyphenyl group. These features can influence its chemical reactivity and biological activity, distinguishing it from other tropane alkaloids .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-2-21-15-6-4-3-5-14(15)18-16(20)19-12-7-8-13(19)10-11(17)9-12/h3-6,11-13H,2,7-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMYDHOHSZRUKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2C3CCC2CC(C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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